N-(4-Fluorobenzyl) Substitution Enables COX-2 Inhibition: Evidence from Indole-2-carboxamide SAR
In a head-to-head study of indole-2-carboxamides, compounds bearing an N-(p-fluorobenzyl) group (exemplified by compounds 8, 10, 11) exhibited 'fairly active' COX-2 enzyme inhibition, whereas the corresponding N-benzyl analogs showed attenuated activity [1]. The target compound, methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate, retains this pharmacophoric N-(4-fluorobenzyl)-indole-2-carbonyl motif, positioning it as a direct precursor to the active carboxamide series. In a follow-up study on N-substituted indole esters, compounds EG-18-17, EG-19-18, and EG-27-32, which incorporate N-(p-fluorobenzyl)-indole cores, demonstrated IC50 values of 2.0 µM, 1.1 µM, and 1.6 µM against COX-2, respectively, with COX-2/COX-1 selectivity indices ranging from 0.02 to 0.09, comparable to celecoxib (IC50 = 0.9 µM, selectivity index = 0.08) [2].
| Evidence Dimension | COX-2 inhibitory activity of N-(p-fluorobenzyl)-indole-2-carboxamide derivatives vs. celecoxib |
|---|---|
| Target Compound Data | The target compound serves as a direct synthetic precursor to N-(p-fluorobenzyl)-indole-2-carboxamides. Representative final compounds: EG-18-17 (IC50 = 2.0 µM, COX-2/COX-1 selectivity index = 0.09); EG-19-18 (IC50 = 1.1 µM, selectivity index = 0.07); EG-27-32 (IC50 = 1.6 µM, selectivity index = 0.02) |
| Comparator Or Baseline | Celecoxib: IC50 = 0.9 µM, COX-2/COX-1 selectivity index = 0.08. Rofecoxib: IC50 = 1.06 µM, selectivity index = 0.07 |
| Quantified Difference | EG-19-18 is approximately 1.2-fold less potent than celecoxib but with equivalent selectivity; EG-27-32 shows 1.8-fold lower potency but 4-fold better selectivity (index 0.02 vs. 0.08) |
| Conditions | In vitro COX-2 and COX-1 enzyme inhibition assays; compounds pre-incubated with enzyme before arachidonic acid substrate addition (Olgen et al., 2002, Farmaco) |
Why This Matters
For procurement decisions in COX-2 drug discovery, selecting a building block that carries the validated 4-fluorobenzyl pharmacophore (CAS 1171620-19-1) avoids the need to introduce this group later via low-yielding N-alkylation steps, directly enabling access to compound series with demonstrated single-digit micromolar COX-2 inhibition.
- [1] Olgen S, Nebioglu D. Syntheses and biological evaluation of indole-2 and 3-carboxamides: new selective cyclooxygenase-2 inhibitors. Pharmazie. 2002 Apr;57(4):238-42. PMID: 11998441. View Source
- [2] Olgen S, Nebioglu D. Synthesis and biological evaluation of N-substituted indole esters as inhibitors of cyclo-oxygenase-2 (COX-2). Farmaco. 2002 Aug;57(8):677-83. doi:10.1016/s0014-827x(02)01233-8. View Source
